molecular formula C11H12N4S B2863596 [3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine CAS No. 681837-49-0

[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine

Cat. No. B2863596
CAS RN: 681837-49-0
M. Wt: 232.31
InChI Key: VLBWKJSSFSOVEN-UHFFFAOYSA-N
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Description

“[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine” is a chemical compound that falls under the category of heterocyclic compounds . It’s a part of the 1,2,4-triazole family , which are known for their wide range of applications in various fields such as pharmaceutical chemistry .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of “[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine” is complex, involving a fusion of several heterocyclic rings . The compound contains a 1,2,4-triazole ring fused with a thiazole ring .

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-inflammatory Activity : Thiazolo[3,2-b]-1,2,4-triazole derivatives have been synthesized and evaluated for their anti-inflammatory activities. The Michael type addition of cyclic secondary amines to these compounds resulted in products with potential anti-inflammatory properties, highlighting the versatility of thiazolo[1,2,4]triazole scaffolds in medicinal chemistry (Tozkoparan et al., 1999).

  • Antimicrobial Agents : Several studies have synthesized and evaluated the antimicrobial activities of thiazolo[1,2,4]triazole derivatives. These compounds exhibit promising antibacterial and antifungal activities, making them potential candidates for antimicrobial drug development (Sharma et al., 2008), (Abdelhamid et al., 2010).

  • Heterocyclic Chemistry and Anticancer Activity : The synthesis of thiazolo[1,2,4]triazole derivatives has been explored for their potential anticancer activities. These compounds are studied for their inhibitory effects on various cancer cell lines, demonstrating the potential of thiazolo[1,2,4]triazole scaffolds in cancer research (El‐All et al., 2015).

  • Plant Growth Regulation : Novel imine derivatives containing 1H-1,2,4-triazole and thiazole rings have been synthesized and evaluated for their plant-growth regulatory activities. This research opens up new possibilities for the application of thiazolo[1,2,4]triazole derivatives in agriculture (Qin et al., 2010).

Future Directions

The future directions in the research of “[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine” and similar compounds could involve the design of new synthetic methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

3-(6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-7-6-15-10(13-14-11(15)16-7)8-3-2-4-9(12)5-8/h2-5,7H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBWKJSSFSOVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine

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